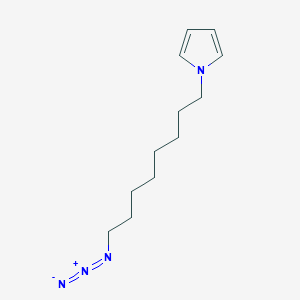

1-(8-Azidooctyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(8-Azidooctyl)-1H-pyrrole is a pyrrole derivative featuring an azide-functionalized octyl chain at the nitrogen position of the pyrrole ring. However, its synthesis, stability, and reactivity would depend on the azide’s position and the alkyl chain’s length, factors that distinguish it from other pyrrole derivatives.

Preparation Methods

The synthesis of 1-(8-Azidooctyl)-1H-pyrrole typically involves a multi-step process. One common method starts with the preparation of 8-azidooctyl methanesulfonate. This intermediate is then reacted with pyrrole under specific conditions to yield the desired product. The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

1-(8-Azidooctyl)-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The pyrrole ring can undergo oxidation under specific conditions, leading to the formation of pyrrole derivatives.

Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Azidooctyl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Azidooctyl)-1H-pyrrole largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

The following analysis compares 1-(8-Azidooctyl)-1H-pyrrole with analogous compounds based on substituent groups, synthesis challenges, and applications.

Substituent Group and Reactivity

Biological Activity

1-(8-Azidooctyl)-1H-pyrrole is a pyrrole derivative with significant potential in various biological applications. Pyrrole and its derivatives have garnered attention due to their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features an azido group attached to an octyl chain, which may enhance its interaction with biological targets. The synthesis typically involves standard organic reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for creating azide-containing compounds.

Antitumor Activity

Pyrrole-based compounds have been shown to exhibit significant antitumor effects. For instance, studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bim, Bax, and Bak while inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1. This mechanism may also apply to this compound, suggesting its potential as an anticancer agent.

| Biological Target | Mechanism of Action |

|---|---|

| Bim, Bax, Bak | Activation of pro-apoptotic pathways |

| Bcl-2, Mcl-1 | Inhibition of anti-apoptotic pathways |

| Caspases | Activation leading to apoptosis |

Antimicrobial Activity

Pyrrole derivatives have demonstrated notable antimicrobial properties. Research indicates that the introduction of specific substituents can enhance the antibacterial and antifungal activities of these compounds. The presence of the heterocyclic ring in this compound could contribute to its effectiveness against various pathogens.

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Significant inhibition observed |

| Gram-negative bacteria | Moderate inhibition observed |

| Fungi | Effective against common strains |

Enzyme Inhibition

Pyrrole derivatives have been identified as potential inhibitors for various enzymes. For example, studies on related pyrrole compounds have shown effective inhibition of tyrosinase, which is crucial for melanin production and implicated in several skin disorders. The specific activity of this compound on enzyme inhibition remains to be fully elucidated but is a promising area for further research.

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrrole derivatives, including those similar to this compound. The results highlighted their selective inhibitory activity against key kinases involved in cancer cell proliferation:

- Aurora Kinase A (AURKA) : Inhibition leads to disruption of cell cycle progression.

- Epidermal Growth Factor Receptor (EGFR) : Targeting this receptor can reduce tumor growth.

These findings suggest that this compound may similarly exhibit selective kinase inhibition, contributing to its potential as an anticancer therapeutic agent.

Properties

CAS No. |

596811-93-7 |

|---|---|

Molecular Formula |

C12H20N4 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(8-azidooctyl)pyrrole |

InChI |

InChI=1S/C12H20N4/c13-15-14-9-5-3-1-2-4-6-10-16-11-7-8-12-16/h7-8,11-12H,1-6,9-10H2 |

InChI Key |

CKVNXJYNTOKBIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CCCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.